3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.
Formation of the pyrrolidine ring: This can be synthesized through a variety of methods, including the reduction of pyrrolidine precursors.
Attachment of the oxane ring: This step typically involves the use of oxane derivatives and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(6-chloropyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide
- 3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide
Uniqueness
3-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)pyrrolidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can affect its reactivity, biological activity, and overall chemical behavior.
Properties
Molecular Formula |
C18H26N4O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O3/c23-18(19-15-6-9-24-10-7-15)22-8-5-13(11-22)12-25-17-4-3-16(20-21-17)14-1-2-14/h3-4,13-15H,1-2,5-12H2,(H,19,23) |
InChI Key |
WEBWCNAZHSRYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C(=O)NC4CCOCC4 |
Origin of Product |
United States |
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